N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide
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Overview
Description
N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an acetamide moiety, along with a 2,5-dioxopyrrolidin-1-yl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide typically involves the reaction of 4-aminophenylsulfonyl acetamide with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby modulating cellular processes. For instance, it has been shown to suppress cell growth and increase cell-specific glucose uptake rate in monoclonal antibody production . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Studied for its anticonvulsant properties.
Uniqueness
N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12N2O5S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C12H12N2O5S/c1-8(15)13-20(18,19)10-4-2-9(3-5-10)14-11(16)6-7-12(14)17/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
OZSNODCFYRUITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
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